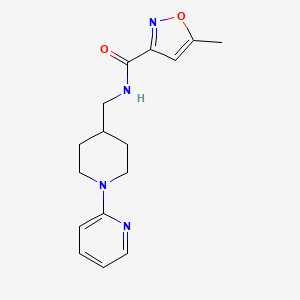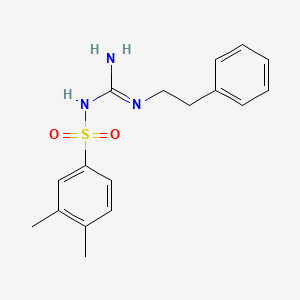![molecular formula C28H25N3O3S B2551129 N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 872205-81-7](/img/structure/B2551129.png)
N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves the use of electrophilic building blocks that can facilitate the formation of ring structures. In the case of thiazolo[3,2-a]pyrimidinones, the use of N-aryl-2-chloroacetamides has been demonstrated to be effective. These building blocks are doubly electrophilic, which means they have two reactive sites that can participate in chemical reactions. The synthesis process typically results in the formation of the desired ring-annulated products with the elimination of by-products such as aniline or 2-aminobenzothiazole. The yields of these reactions are generally acceptable, and the structures of the reaction products can be confirmed through analytical and spectral studies, including single crystal X-ray data .
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide" can be quite complex. For instance, a related molecule, N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, consists of two planar parts: an N-(4,6-dimethylpyrid-2-yl)acetamide group and a 3-methylnitrobenzene group. These two parts are connected at the C(9) atom and form a pseudo ring due to an intramolecular hydrogen bond, which contributes to the overall planarity of the molecule. The angle between the planes of the pyridyl and phenyl rings is approximately 64.5 degrees. Additionally, the molecules are linked together by intermolecular hydrogen bonds, forming chains parallel to the c-axis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are characterized by the formation of new bonds and the elimination of small molecules as by-products. The electrophilic nature of the building blocks allows for the nucleophilic attack to occur at the reactive sites, leading to the closure of the ring structures. The specific details of the reactions, such as the conditions, catalysts, and solvents used, are crucial for the successful synthesis of the desired products. The intramolecular hydrogen bond observed in related compounds suggests that similar interactions may play a role in stabilizing the structure of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The planarity of the molecule and the presence of intramolecular hydrogen bonds can affect the melting point, solubility, and stability of the compound. The presence of aromatic rings and heteroatoms within the structure can also influence the compound's reactivity and interaction with other molecules. Spectral data, such as NMR, IR, and mass spectrometry, are typically used to characterize these properties and confirm the identity of the synthesized compounds. Single crystal X-ray data can provide detailed information about the molecular geometry and the arrangement of atoms within the crystal lattice .
Aplicaciones Científicas De Investigación
Heterocyclic Derivatives and Their Structural Analysis
Research involving heterocyclic derivatives similar to the target compound has been focused on understanding their structural properties and reactions. For instance, the study on the formation and X-ray structure determination of heterocyclic derivatives reveals insights into the molecular architecture and potential reactivity of compounds within this chemical class (Banfield, Fallon, & Gatehouse, 1987). These structural insights are fundamental for designing molecules with specific biological or physical properties.
Synthesis and Applications in Medicinal Chemistry
The synthesis of related compounds, such as N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, showcases the versatility of these molecules in creating a wide array of potentially bioactive compounds. Such studies highlight the convenience and efficiency of synthesizing these derivatives, which may possess various biological activities (Yu et al., 2014). This approach can be applied to discover new drugs or research tools.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-16-9-11-20(13-18(16)3)29-24(32)15-35-28-30-25-22-7-5-6-8-23(22)34-26(25)27(33)31(28)21-12-10-17(2)19(4)14-21/h5-14H,15H2,1-4H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFSNMVHNXCLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)OC5=CC=CC=C53)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2551046.png)




![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2551054.png)

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2551056.png)
![N-ethyl[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]p yridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B2551058.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2551059.png)
![1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2551060.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)
